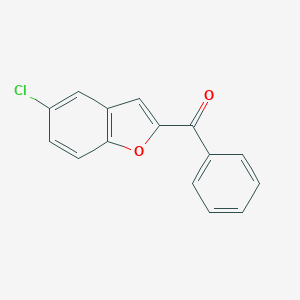

2-Benzoyl-5-chlorobenzofuran

Descripción

2-Benzoyl-5-chlorobenzofuran is a benzofuran derivative characterized by a benzoyl group (-C₆H₅CO-) at position 2 and a chlorine atom at position 5 of the benzofuran core. Benzofurans are heterocyclic compounds with a fused benzene and furan ring, often studied for their diverse biological activities and structural versatility in medicinal chemistry.

Propiedades

Número CAS |

100914-68-9 |

|---|---|

Fórmula molecular |

C15H9ClO2 |

Peso molecular |

256.68 g/mol |

Nombre IUPAC |

(5-chloro-1-benzofuran-2-yl)-phenylmethanone |

InChI |

InChI=1S/C15H9ClO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H |

Clave InChI |

HHVWKUYWGYDTMC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |

Sinónimos |

5-CHLORO-2-BENZOYLBENZOFURAN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzofuran derivatives vary widely based on substituent type, position, and functional groups. Below is a comparative analysis with key analogs:

2-Butylbenzofuran-5-amine Hydrochloride ()

- Structure : A butyl chain at position 2 and an amine group at position 5.

- Such differences may lead to divergent solubility profiles (e.g., aqueous solubility vs. lipid membrane permeability) and biological targets.

5-Benzofurancarboxaldehyde,2-(4-pentylbenzoyl)- ()

- Structure : A 4-pentylbenzoyl group at position 2 and a carboxaldehyde (-CHO) at position 5.

- The pentyl chain enhances lipophilicity compared to the chlorine atom in 2-Benzoyl-5-chlorobenzofuran, which may affect pharmacokinetic properties like half-life or tissue distribution.

Amphetamine-Based Benzofurans (e.g., 5-APB, 6-APB) ()

- Structure: 2-Aminopropyl substituents at positions 5 or 6.

- Pharmacology : These compounds act as serotonin and dopamine receptor agonists, leading to stimulant and entactogenic effects. In contrast, the benzoyl and chloro groups in this compound lack direct amine functionality, suggesting divergent mechanisms of action.

Positional Effects

- Position 5 : Chlorine (electron-withdrawing) versus amine (electron-donating) or carboxaldehyde (electrophilic) substituents critically influence electronic properties and reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Psychoactive Analogs: Benzofurans with aminopropyl groups (e.g., 5-APB) exhibit stimulant effects via monoamine receptor modulation, whereas chloro and benzoyl substituents likely preclude similar activity due to the absence of amine-driven receptor interactions .

- Nomenclature Challenges: Historical inconsistencies in naming benzofuran derivatives (e.g., "dibenzofurans" vs. specific substitutions) complicate literature searches and cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.